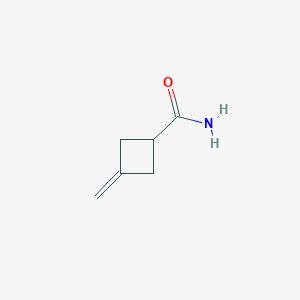

3-Methylenecyclobutanecarboxamide

Overview

Description

3-Methylenecyclobutanecarboxamide is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.143 and is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Methylenecyclobutanecarboxamide consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the web search for the molecular structure analysis expired, so I couldn’t provide more detailed information.Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylenecyclobutanecarboxamide are not available, general chemical reactions can be classified into several types: chemical solubility and precipitation reactions; acid, base, and neutralization reactions; gas-forming reactions; and oxidation-reduction reactions .Physical And Chemical Properties Analysis

3-Methylenecyclobutanecarboxamide has physical properties such as color, density, hardness, and melting and boiling points . Its chemical properties include its ability to undergo specific chemical changes .Scientific Research Applications

Chemical Properties and Synthesis

3-Methylenecyclobutanecarboxamide, a variant of methylenecyclobutene compounds, has been explored in various chemical syntheses and studies. For instance, research on the competition between ester and formyl groups in cyclobutene electrocyclic reactions highlighted the synthesis of methyl 3-formylcyclobutene-3-carboxylate, leading to electrocyclization products (Niwayama & Houk, 1992). Furthermore, the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid, closely related to 3-Methylenecyclobutanecarboxamide, were examined using quantum mechanical calculations (Casanovas, Zanuy, Nussinov, & Alemán, 2006).

Applications in Organic Chemistry

The compound's role in organic chemistry is significant. It has been used in the synthesis of various novel structures. A study on small-ring compounds involved the synthesis of methylenecyclobutene from 3-methylenecyclobutanecarboxylic acid, examining its bromine addition and polymerization properties (Applequist & Roberts, 1956). Another research focused on the synthesis of novel non-natural spiro[2.3]hexane amino acids, using 3-Methylenecyclobutanecarboxylic acid as a starting compound, showing its potential as a modulator in GABAergic cascades in the human central nervous system (Yashin, Averina, Vasilenko, Grishin, Osolodkin, Palyulin, Kuznetsova, & Zefirov, 2017).

Advanced Applications

Studies have expanded into more advanced areas, such as the enantioselective synthesis involving chiral gold catalysis, highlighting the formation of methylenecyclobutane-fused indolines (Jia, Monari, Yang, & Bandini, 2015). Moreover, the putative transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer were explored, providing insights into its potential in medical imaging and cancer research (Okudaira, Shikano, Nishii, Miyagi, Yoshimoto, Kobayashi, Ohe, Nakanishi, Tamai, Namiki, & Kawai, 2011).

Safety And Hazards

properties

IUPAC Name |

3-methylidenecyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMLZFZOMSZYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704089 | |

| Record name | 3-Methylidenecyclobutane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylenecyclobutanecarboxamide | |

CAS RN |

89464-20-0 | |

| Record name | 3-Methylidenecyclobutane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

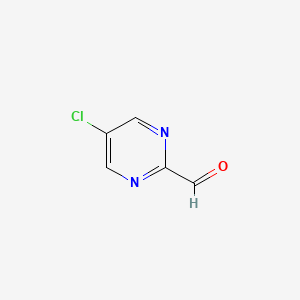

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)

![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)

![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)

![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)